molecular formula C23H20N4O4 B2403284 N-(2-methoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1251595-74-0

N-(2-methoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2403284
CAS No.: 1251595-74-0
M. Wt: 416.437
InChI Key: CYLRHUVLRAYRFE-UHFFFAOYSA-N
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Description

The compound N-(2-methoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide features a hybrid structure combining a 1,2,4-oxadiazole ring, a 2-oxo-1,2-dihydropyridine moiety, and a methoxyphenyl-acetamide backbone. Such heterocyclic frameworks are often designed to enhance bioactivity, solubility, or target specificity in medicinal and agrochemical contexts . Crystallographic characterization of similar compounds frequently employs SHELX software for refinement, indicating its utility in structural validation .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-15-8-3-4-9-16(15)21-25-22(31-26-21)17-10-7-13-27(23(17)29)14-20(28)24-18-11-5-6-12-19(18)30-2/h3-13H,14H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLRHUVLRAYRFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the oxadiazole ring through the cyclization of appropriate precursors. This is followed by the introduction of the oxopyridinyl group via a condensation reaction. The final step involves the coupling of the methoxyphenyl and methylphenyl groups under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted analogs.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-(2-methoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide. For instance:

  • A related oxadiazole derivative demonstrated significant growth inhibition against various cancer cell lines including SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 85% .

Anti-inflammatory Properties

The compound has shown promise as a potential 5-lipoxygenase (5-LOX) inhibitor in silico studies, suggesting its role in anti-inflammatory therapies .

Biological Mechanisms

The biological mechanisms through which these compounds exert their effects may involve:

  • Inhibition of Enzymatic Activity : Compounds with oxadiazole structures often interact with active sites of enzymes, potentially disrupting their function .
  • Molecular Docking Studies : These studies provide insights into how the compound binds to target proteins, which is crucial for understanding its therapeutic efficacy.

Case Study: Anticancer Activity

A study involving a series of oxadiazole derivatives indicated that modifications to the phenyl rings significantly enhanced anticancer activity. The structure–activity relationship (SAR) analysis revealed that specific substituents could improve potency against selected cancer cell lines .

Case Study: Anti-inflammatory Research

In another study focusing on anti-inflammatory effects, derivatives similar to this compound were evaluated for their ability to inhibit lipoxygenase activity in vitro. Results indicated promising inhibitory effects that warrant further investigation .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s unique features include:

  • 1,2,4-Oxadiazole ring: Known for metabolic stability and hydrogen-bonding capacity.
  • N-(2-methoxyphenyl)acetamide : A common pharmacophore in agrochemicals and pharmaceuticals.
Table 1: Key Structural and Functional Comparisons
Compound Name/ID Key Substituents/Features Reported Activity/Use Source
Target Compound 1,2,4-Oxadiazole, dihydropyridinone, methoxyphenyl Not explicitly stated -
Alachlor () Chloro, methoxymethyl, 2,6-diethylphenyl Herbicide Pesticide
Pretilachlor () Chloro, propoxyethyl, 2,6-diethylphenyl Herbicide Pesticide
3c () Thiazolidinone, nitro phenyl, methoxyphenoxy Hypoglycemic (IC₅₀: 12.4 μM) Pharmaceutical
573943-64-3 () 1,2,4-Triazole, sulfanyl, pyridinyl Unspecified (structural database) Chemical DB
Compound 6y () Indole, chlorobenzoyl, tert-butyl Unspecified (research compound) Research

Pharmacological and Agrochemical Implications

  • Oxadiazole vs. Thiazolidinone/Triazole Rings: The 1,2,4-oxadiazole in the target compound may offer superior metabolic stability compared to the thiazolidinone ring in 3c (), which is associated with hypoglycemic activity . Triazole-containing analogs () often exhibit varied bioactivity due to sulfur’s electron-rich nature .
  • Methoxy Substituents :
    • The 2-methoxyphenyl group in the target compound is structurally analogous to alachlor (), a herbicide, but its placement adjacent to the acetamide group may direct interactions with eukaryotic targets (e.g., enzymes or receptors) rather than plant-specific pathways .
  • Dihydropyridinone vs.

Biological Activity

N-(2-methoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an oxadiazole moiety and a dihydropyridine ring, which are known for their biological activity. The presence of the methoxy and methyl groups contributes to its lipophilicity and biological interactions.

Anticancer Activity

Research has indicated that derivatives of 1,2,4-oxadiazole exhibit promising anticancer properties. A study highlighted that compounds with similar structures showed significant cytotoxic effects against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. For instance, related oxadiazole derivatives demonstrated IC50 values ranging from 10 to 100 µM against these cell lines .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Oxadiazole derivatives have been reported to possess antibacterial and antifungal properties. For example, compounds with similar oxadiazole structures have shown effectiveness against pathogenic bacteria and fungi, indicating that this compound may also exhibit such activities .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer progression and inflammation. For instance, they may inhibit histone deacetylases (HDACs), which play a role in tumor growth and survival .
  • Interference with Cell Signaling : The compound may affect signaling pathways related to apoptosis and cell proliferation by interacting with specific receptors or enzymes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death .

Case Studies

Several studies have been conducted to evaluate the efficacy of related compounds:

  • Study on Anticancer Efficacy : A study involving a series of substituted oxadiazoles reported that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The most potent compounds had IC50 values below 20 µM against multiple cancer cell lines .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial activity of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones for several compounds, suggesting that this compound might also possess similar properties .

Summary Table of Biological Activities

Activity TypeRelated CompoundsIC50 Values (µM)Reference
Anticancer1,2,4-Oxadiazole Derivatives10 - 100
AntimicrobialOxadiazole DerivativesVaries
Enzyme InhibitionHDACsSignificant

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